Product packaging for Dimercaptothiazol(Cat. No.:CAS No. 913737-05-0)

Dimercaptothiazol

Cat. No.: B14196265
CAS No.: 913737-05-0
M. Wt: 149.3 g/mol
InChI Key: KWBXQDNGHQLAMB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Thiazole (B1198619) Chemistry Research

The journey into the world of thiazole chemistry began in the late 19th century. Although Hofmann's work on benzothiazoles dates back to 1879, the systematic study of the parent thiazole heterocycle and its derivatives was pioneered in the laboratory of Arthur Hantzsch in 1887. imp.kiev.ua Hantzsch's synthesis, which involves the reaction of α-haloketones with thioamides, remains a fundamental method for creating the thiazole ring. ijper.orgresearchgate.net

Initially, research focused on the fundamental synthesis and characterization of these novel compounds. e-bookshelf.de Over the decades, the field has evolved dramatically. Early 20th-century research laid the groundwork for understanding the basic reactivity and properties of the thiazole nucleus. e-bookshelf.de By the mid-20th century, the discovery of thiazole moieties in natural products, such as vitamin B1 (thiamine), sparked immense interest in their biological significance. kuey.net

The latter half of the 20th century and the early 21st century have witnessed an explosion in thiazole chemistry research. This has been driven by the development of sophisticated analytical techniques and the demand for novel molecules in various scientific domains. e-bookshelf.denumberanalytics.com Modern research has shifted towards creating more complex thiazole-based structures, including hybrid molecules where the thiazole ring is combined with other bioactive fragments to enhance their properties. acs.org The development of green chemistry approaches, utilizing more environmentally friendly solvents and catalysts, represents the latest evolution in the synthesis of thiazole derivatives. numberanalytics.commdpi.com

Significance of Sulfur-Containing Heterocycles in Contemporary Chemical Science

Sulfur-containing heterocycles are a vital class of compounds in modern chemical science, exhibiting a wide array of applications in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.netopenmedicinalchemistryjournal.com The presence of a sulfur atom within the heterocyclic ring imparts unique electronic and structural properties that are not observed in their oxygen or nitrogen-containing counterparts. nih.gov This has led to their increasing importance in the development of advanced materials and therapeutic agents. researchgate.netrsc.org

In the realm of materials science, sulfur-containing heterocycles are integral to the design of molecular conductors and magnets due to their physicochemical properties. nih.govresearchgate.net Their ability to form stable complexes with metals also makes them valuable as ligands in coordination chemistry and as corrosion inhibitors. researchgate.netisres.org The unique reactivity of the C-S bond is a key area of research, with elemental sulfur being explored as a readily available and stable source for the synthesis of these heterocycles. sioc-journal.cnthieme-connect.comresearchgate.net

From a pharmaceutical and biological perspective, the significance of these compounds is immense. The incorporation of a sulfur-containing heterocyclic moiety can enhance a molecule's membrane permeability and its ability to act as a hydrogen bond acceptor, which are crucial for biological activity. isres.org Consequently, these compounds are investigated for a multitude of therapeutic applications. researchgate.netopenmedicinalchemistryjournal.com The structural diversity of sulfur-containing heterocycles, including their various isomeric forms, provides a rich scaffold for the design and synthesis of new chemical entities with tailored properties. isres.org

Rationale for In-depth Investigation of Dimercaptothiazol

This compound, more formally known as 2,5-Dimercapto-1,3,4-thiadiazole (B142945) (DMTD), is a specific sulfur-containing heterocycle that has attracted considerable research interest. actylis.com The rationale for its in-depth investigation stems from its unique molecular structure and the resultant chemical reactivity and broad applicability.

The key feature of DMTD is the presence of two reactive mercapto (-SH) groups at the 2- and 5-positions of the 1,3,4-thiadiazole (B1197879) ring. This bifunctionality allows for a wide range of chemical modifications, making it a versatile building block for the synthesis of various derivatives with distinct properties. nih.gov The synthesis of DMTD itself is a well-established process, typically involving the reaction of hydrazine (B178648) with carbon disulfide in a basic medium.

The investigation into DMTD is driven by its utility in several key areas:

Coordination Chemistry and Materials Science: The mercapto groups in DMTD readily chelate with metal ions. This property is exploited in the development of coordination polymers and for surface functionalization of metal nanoparticles, with potential applications in catalysis and nanotechnology. It also finds use as a corrosion inhibitor and an adhesion promoter. actylis.com

Industrial Applications: DMTD and its derivatives are used as additives in lubricating oils and greases, where they contribute to the performance and stability of the lubricants. thermofisher.comepo.orggoogle.com It has also been used in electrode compositions for nonaqueous electrolyte secondary batteries. researchgate.net

Chemical Synthesis: DMTD serves as a crucial intermediate in the synthesis of a variety of other chemical compounds, including those with potential use as dyes. thermofisher.com The ability to alkylate the mercapto groups allows for the creation of a library of 2,5-disubstituted-1,3,4-thiadiazole derivatives. nih.gov

The following tables provide a summary of the chemical identity and key research findings related to this compound (DMTD).

Chemical Compound Information

Compound NameSynonym(s)IUPAC NameMolecular FormulaCAS Number
This compound2,5-Dimercapto-1,3,4-thiadiazole, Bismuthiol1,3,4-thiadiazolidine-2,5-dithioneC₂H₂N₂S₃1072-71-5

Summary of Research Findings for this compound (DMTD)

Research AreaKey FindingsPotential Impact
Coordination Chemistry Forms stable complexes with various metals, including gold and silver, through its mercapto groups. Development of advanced materials for catalysis and nanotechnology.
Materials Science Acts as an effective corrosion inhibitor and adhesion promoter. actylis.com Can be incorporated into polymers to enhance antioxidant properties. Improved durability and performance of industrial materials and coatings. actylis.com
Industrial Chemistry Utilized as an additive in lubricating oils and greases to improve their properties. thermofisher.comepo.org Component in electrode compositions. researchgate.netEnhanced performance of lubricants and energy storage devices. thermofisher.comresearchgate.net
Synthetic Chemistry A versatile starting material for the synthesis of various 2,5-disubstituted-1,3,4-thiadiazole derivatives. nih.govFacilitates the creation of new molecules with tailored functionalities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3NS3 B14196265 Dimercaptothiazol CAS No. 913737-05-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

913737-05-0

Molecular Formula

C3H3NS3

Molecular Weight

149.3 g/mol

IUPAC Name

4-sulfanyl-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C3H3NS3/c5-2-1-7-3(6)4-2/h1,5H,(H,4,6)

InChI Key

KWBXQDNGHQLAMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)S1)S

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Dimercaptothiazol

Established Synthetic Routes to the Dimercaptothiazol Core Structure

The most prevalent method for synthesizing the 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD) core involves the cyclization of hydrazine (B178648) with carbon disulfide in an alkaline medium. This method is scalable and has been optimized under various conditions to achieve high yields.

The fundamental reaction involves treating hydrazine or its hydrate (B1144303) with two equivalents of carbon disulfide in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. google.comsioc-journal.cn The reaction is typically performed in a solvent like water or ethanol. google.comuobaghdad.edu.iq The initial reaction forms a salt of DMTD, which is then neutralized with an acid (e.g., sulfuric, hydrochloric, or acetic acid) to precipitate the final product. google.com Yields for this process are reported to be in the range of 70-73%. sioc-journal.cn

Several variations of this core synthesis have been explored to improve efficiency and purity. One patented method describes cooling the sodium hydroxide before mixing it with hydrazine hydrate and carbon disulfide in a specific molar ratio (1:2.2-2.4:1.55-1.95) under an inert gas atmosphere. This process, followed by neutralization at 10-60°C, is reported to reduce the formation of by-products. google.com Another approach utilizes a solid KOH/CaO catalyst in ethanol, with the reaction proceeding at 20-100°C for 1-10 hours. google.com

The principles of heterocyclic ring synthesis can also be observed in the formation of related structures. For instance, 2-mercaptobenzimidazole (B194830) is prepared by refluxing o-phenylenediamine (B120857) with potassium ethyl xanthate in ethanol. orgsyn.org This method can also be adapted to produce 2-mercaptobenzoxazole (B50546) by substituting o-aminophenol for o-phenylenediamine. orgsyn.org Similarly, 2-mercaptobenzothiazole (B37678) can be synthesized via a tandem reaction of o-haloanilines with carbon disulfide, promoted by the base DBU. organic-chemistry.org

Table 1: Comparison of Established Synthetic Routes for 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)

Starting Materials Base/Catalyst Solvent Key Conditions Reported Yield Reference
Hydrazine, Carbon Disulfide Sodium Hydroxide Aqueous Neutralization with acid 70-73% sioc-journal.cn
Hydrazine Hydrate, Carbon Disulfide Sodium Hydroxide Water Molar ratio 1:2.2-2.4:1.55-1.95; Inert atmosphere; Temp. 10-60°C Not specified google.com
Hydrazine Hydrate, Carbon Disulfide KOH/CaO (solid catalyst) Ethanol Stirring at 20-100°C for 1-10 hours Not specified google.com
Hydrazine Hydrate, Carbon Disulfide None specified Absolute Ethanol Reflux with stirring until H₂S emission stops Not specified uobaghdad.edu.iq

Exploration of Novel this compound Derivative Preparation

The this compound core, particularly DMTD, serves as a versatile building block for a wide array of derivatives, created by modifying the thiol groups. These modifications are pursued to tune the molecule's physical, chemical, and functional properties.

A common derivatization strategy involves the S-alkylation of the DMTD salt with various alkyl halides to produce 2,5-bis(alkylthio)-1,3,4-thiadiazoles. sioc-journal.cn More complex derivatives can also be synthesized. For example, reacting DMTD with two equivalents of chloroacetic acid yields 2,5-(dithio acetic acid)-1,3,4-thiadiazole. nahrainuniv.edu.iq This di-acid can be further condensed with thiosemicarbazide (B42300) to produce a more complex heterocyclic system. nahrainuniv.edu.iq

Another route of derivatization involves modifying the thiol groups into other functionalities.

Hydrazino Derivatives : Treatment of DMTD with hydrazine hydrate can substitute the mercapto groups to form 2,5-dihydrazino-1,3,4-thiadiazole. This dihydrazino intermediate is a key precursor for synthesizing various 2,5-di(arylhydrazone)-1,3,4-thiadiazoles through condensation with aromatic aldehydes. nahrainuniv.edu.iqeprajournals.com

Sulfonic Acid Derivatives : The mercapto groups can be oxidized to sulfonic acid groups. The reaction of DMTD with potassium permanganate (B83412) (KMnO₄) in an aqueous solution yields 1,3,4-thiadiazole-2,5-disulfonic acid. eprajournals.com

Polymeric Derivatives : DMTD can undergo chemical oxidative polymerization. This process involves a dehydrogenation coupling reaction between the mercapto groups of monomer units to form disulfide (–S–S–) bonds, resulting in poly(2,5-dimercapto-1,3,4-thiadiazole) (PBT). semanticscholar.org This polymerization has been achieved using oxidants like hydrogen peroxide or iodine, with yields reaching up to 98%. semanticscholar.org

Table 2: Selected Derivatization Reactions of 2,5-Dimercapto-1,3,4-thiadiazole (DMTD)

Reagent(s) Product Type Key Conditions Reference
Alkyl Halide (RCI) 2,5-bis(alkylthio)-1,3,4-thiadiazole Reaction with alkali salt of DMTD sioc-journal.cn
Hydrazine Hydrate 2,5-dihydrazino-1,3,4-thiadiazole Reflux in ethanol nahrainuniv.edu.iqeprajournals.com
Potassium Permanganate (KMnO₄) 1,3,4-thiadiazole-2,5-disulfonic acid Aqueous solution, room temperature eprajournals.com
Chloroacetic Acid 2,5-(dithio acetic acid)-1,3,4-thiadiazole Reaction with two equivalents of the acid nahrainuniv.edu.iq
Hydrogen Peroxide or Iodine Poly(2,5-dimercapto-1,3,4-thiadiazole) Chemical oxidative polymerization semanticscholar.org
1,2-dibromoethane 2,2'–bis-1,3,4-thiadiazole-5-disulfide ethane Reaction in alkali ethanol uobaghdad.edu.iq

Mechanistic Pathways of Key this compound Synthesis Reactions

Understanding the mechanistic pathways of synthesis is crucial for optimizing reaction conditions and minimizing by-products.

For the primary synthesis of DMTD from hydrazine and carbon disulfide, the reaction is believed to proceed through the formation of dithiocarbazic acid or its salt. Hydrazine first reacts with one molecule of carbon disulfide in the presence of a base. The resulting intermediate then reacts with a second molecule of carbon disulfide. This is followed by an intramolecular cyclization with the elimination of hydrogen sulfide (B99878) (H₂S) to form the stable 1,3,4-thiadiazole (B1197879) ring. The careful control of stoichiometry and temperature is important to prevent the formation of by-products such as thiocarbohydrazides and polysulfides. google.com

In the synthesis of related benzothiazole (B30560) structures, such as 2-mercaptobenzothiazole from o-haloanilines and carbon disulfide, the mechanism is proposed to be a tandem reaction. organic-chemistry.org It begins with a nucleophilic attack of the aniline (B41778) nitrogen on the carbon of carbon disulfide. This is followed by an intramolecular nucleophilic aromatic substitution (S_NAr), where the sulfur atom displaces the ortho-halogen to form the thiazole (B1198619) ring. organic-chemistry.org

The polymerization of DMTD to PBT nanosheets occurs via a distinct mechanism of dehydrogenation coupling. semanticscholar.org In this oxidative process, the thiol (-SH) groups of two different DMTD monomers are oxidized to form a disulfide (-S-S-) linkage, releasing two protons and two electrons. This step repeats to build the polymer chain. semanticscholar.org

Stereochemical Control and Regioselectivity in this compound Synthesis

The concepts of stereochemical control and regioselectivity are fundamental in modern organic synthesis, allowing for the precise construction of complex molecular architectures.

Stereochemical Control: The parent 2,5-dimercapto-1,3,4-thiadiazole molecule is planar and achiral, meaning it does not have stereoisomers. Therefore, stereochemical control is not a factor in the synthesis of the core structure itself. However, it becomes highly relevant when synthesizing derivatives that contain chiral centers. wikipedia.org For example, if DMTD is reacted with a chiral alkylating agent, or if a reaction on a derivative creates a new stereocenter, a mixture of diastereomers could be formed. Achieving stereochemical control in such cases would require strategies such as using a chiral auxiliary—a stereogenic group temporarily incorporated to direct the stereochemical outcome of a reaction. wikipedia.orgethz.ch While specific examples for this compound derivatives are not detailed in the provided literature, these general principles of asymmetric synthesis would apply. ethz.ch

Regioselectivity: Regioselectivity refers to the control of the position at which a reaction occurs, leading to one constitutional isomer over others. youtube.com

In the synthesis of the symmetric DMTD, regioselectivity is not a concern as the two substitution positions (2 and 5) are equivalent.

However, for the synthesis of unsymmetrical thiazole cores, such as 2,4- or 4,5-dimercaptothiazole, regioselectivity is critical. The synthesis of specifically substituted thiazoles demonstrates this principle. For instance, the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with different isocyanides can be controlled to regioselectively yield either 2,5- or 4,5-disubstituted thiazoles. rsc.org The specific outcome is determined by the choice of the isocyanide reagent, highlighting a powerful method for controlling the final arrangement of atoms in the heterocyclic ring. rsc.org

Regioselectivity is also key in the functionalization of pre-formed heterocyclic systems. For example, in the chemistry of pyridines, which are also electron-deficient heterocycles, directing groups can be used to achieve selective alkylation at the C-4 position, overcoming the innate preference for C-2 functionalization. nih.gov Similar strategies could be envisioned for the selective monofunctionalization of a dimercaptothiazole derivative where the two sulfur groups have been rendered inequivalent.

Chemical Reactivity and Mechanistic Pathways of Dimercaptothiazol

Fundamental Reaction Mechanisms of Dimercaptothiazol

The reactivity of this compound can be understood by examining its susceptibility to electrophilic, nucleophilic, and radical attacks. These reactions are influenced by the electronic distribution within the molecule and the stability of the resulting intermediates.

Electrophilic Reaction Dynamics of this compound

The thiazole (B1198619) ring is generally susceptible to electrophilic attack. Computational studies on the electron density of the thiazole ring indicate that the C5 position is the primary site for electrophilic substitution, followed by the C4 position. chemicalbook.com The sulfur atom in the ring contributes to the delocalization of a lone pair of electrons, which enhances the aromaticity and influences the regioselectivity of electrophilic reactions. globalresearchonline.net

For this compound, the two mercapto groups are electron-donating and are expected to further activate the ring towards electrophilic attack. However, the mercapto groups themselves can also be sites of electrophilic attack, particularly after deprotonation. The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. numberanalytics.com The subsequent loss of a proton from the same carbon atom restores the aromaticity of the ring. numberanalytics.com

While specific studies on the electrophilic reactions of this compound are not extensively documented, it is anticipated that reactions such as halogenation, nitration, and Friedel-Crafts acylation would proceed, with the position of substitution being influenced by the directing effects of both the thiazole ring heteroatoms and the mercapto groups.

Nucleophilic Reaction Dynamics of this compound

Nucleophilic attack on the thiazole ring typically occurs at the C2 position, which is electronically poor. globalresearchonline.net The presence of a good leaving group at this position facilitates nucleophilic substitution reactions. globalresearchonline.net In the case of this compound, the thiol groups introduce additional dimensions to its nucleophilic reactivity.

The thiol protons are acidic and can be removed by a base to form a thiolate anion. These thiolate anions are potent nucleophiles and can readily participate in nucleophilic substitution reactions. For the related compound 2,5-dimercapto-1,3,4-thiadiazole (B142945), reactions with various organohalogens and acid chlorides proceed via nucleophilic attack by the deprotonated sulfur atoms. researchgate.net This suggests that this compound would undergo similar S-alkylation and S-acylation reactions.

The general mechanism for these reactions would involve the deprotonation of one or both thiol groups, followed by the attack of the resulting thiolate nucleophile on an electrophilic carbon atom, displacing a leaving group. mjcce.org.mk

Radical Reaction Mechanisms

The involvement of sulfur-containing heterocycles in radical reactions is an area of growing interest. mdpi.com While specific studies on the radical reaction mechanisms of this compound are limited, the presence of thiol groups suggests potential participation in radical processes. Thiols can undergo oxidation to form thiyl radicals (RS•). These radicals can then participate in various reactions, including addition to unsaturated bonds and hydrogen abstraction.

Furthermore, the benzo chemicalbook.comcymitquimica.comuwaterloo.cadithiazole ring system, which shares some structural similarities with the thiazole ring in terms of containing adjacent sulfur atoms, is known to form stable radical cations. mdpi.com This suggests that under appropriate conditions, this compound could potentially form radical species that could initiate or propagate radical chain reactions. The Herz reaction, used in the synthesis of some sulfur-nitrogen heterocycles, involves radical intermediates. mdpi.com

Theoretical Frameworks for this compound Reactivity Prediction

Computational chemistry provides valuable tools for predicting the reactivity of molecules like this compound. Density Functional Theory (DFT) calculations are commonly employed to investigate the electronic structure and predict sites of reactivity. eurjchem.comnih.gov

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are crucial in predicting reactivity. A small HOMO-LUMO gap generally indicates higher reactivity. The locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule towards electrophilic, nucleophilic, and radical attack.

For thiazole derivatives, theoretical studies have confirmed that the C5 position is generally the most susceptible to electrophilic attack, while the C2 position is favored for nucleophilic attack. chemicalbook.com DFT studies on the related 2,5-dimercapto-1,3,4-thiadiazole have been used to understand its tautomeric forms and reactivity. um.edu.my Similar computational approaches would be invaluable in providing a detailed and accurate prediction of the reactivity of this compound.

Table 1: Theoretical Reactivity Descriptors and Their Significance

DescriptorSignificance for Reactivity Prediction
HOMO Energy Higher energy indicates greater ease of donating electrons (nucleophilicity).
LUMO Energy Lower energy indicates greater ease of accepting electrons (electrophilicity).
HOMO-LUMO Gap A smaller gap suggests higher chemical reactivity and lower kinetic stability.
MEP Map Red regions indicate negative potential (nucleophilic sites), while blue regions indicate positive potential (electrophilic sites).
Fukui Functions (f+, f-, f0) Predict the most likely sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attack.

Intramolecular Rearrangement Mechanisms

This compound can exist in several tautomeric forms due to the migration of protons between the nitrogen and sulfur atoms. The principal tautomers are the dithiol form (1,3-thiazole-2,5-dithiol), the thione-thiol form (5-mercapto-1,3-thiazole-2(3H)-thione), and the dithione form (1,3-thiazolidine-2,5-dithione).

The relative stability of these tautomers is influenced by factors such as the solvent and the electronic nature of the substituents. conicet.gov.ar Studies on the closely related 2,5-dimercapto-1,3,4-thiadiazole have shown that the thione form is often the more stable tautomer in solution. researchgate.net The interconversion between these tautomers occurs through intramolecular proton transfer, which can be a low-energy process.

These sigmatropic rearrangements are crucial as the different tautomers can exhibit distinct chemical reactivity. as-pub.com For example, the thiol form will readily undergo reactions typical of thiols, while the thione form may exhibit reactivity more akin to a thioketone. Understanding the tautomeric equilibrium is therefore essential for predicting and controlling the outcome of reactions involving this compound.

Coordination Chemistry and Metal Complexation of Dimercaptothiazol

Principles of Dimercaptothiazol as a Ligand in Metal Complex Formation

The ability of this compound to form coordination complexes is rooted in its electronic structure and the presence of multiple potential donor sites. The molecule contains electron-rich nitrogen and sulfur atoms within its heterocyclic ring and in the exocyclic thiol groups, making it an excellent ligand for a variety of metal ions. mdpi.com

Ligand Binding Site Characterization and Coordination Modes

Dimercaptothiazole can coordinate to metal ions through its sulfur and nitrogen atoms. mdpi.com The specific binding sites and coordination modes can vary depending on the metal ion, the reaction conditions, and the stoichiometry of the complex.

Monodentate Coordination: In some instances, this compound can act as a monodentate ligand, binding to a metal center through one of the sulfur atoms of the mercapto groups. For example, in a series of platinum complexes, the this compound ligand coordinates to the platinum center in a κ¹S-thiolate form. rsc.org

Bidentate and Bridging Coordination: The presence of two mercapto groups allows for chelation, where the ligand binds to a single metal center through two donor atoms, or bridging, where it connects two or more metal centers. rsc.org The molecule can coordinate to metal ions through both the diazole and sulfydryl groups. rsc.orgresearchgate.net This bridging capability can lead to the formation of coordination polymers. rsc.orgresearchgate.net

Multidentate Coordination: In some complexes, this compound can exhibit multidentate coordination, involving both the ring nitrogen and the exocyclic sulfur atoms. For instance, 2,5-diamino-1,3,4-thiadiazole, a derivative of this compound, acts as a tridentate ligand, coordinating to metal ions via the sulfur and nitrogen atoms of the amine groups. mdpi.com

The coordination environment is further influenced by the tautomeric forms of this compound, which can exist in thiol and thione forms. This flexibility allows for a rich and varied coordination chemistry.

Formation Constants and Thermodynamic Stability of this compound Metal Complexes

The formation of metal complexes with this compound is an equilibrium process characterized by formation constants (also known as stability constants), which provide a measure of the strength of the metal-ligand interaction. wikipedia.org The magnitude of the formation constant reflects the thermodynamic stability of the complex. dalalinstitute.com Generally, the stability of transition metal complexes follows the Irving-Williams series. kuey.net

Voltammetric techniques are often employed to determine the stability constants of metal complexes with ligands like Dimercaptothiazole. rhhz.net The high stability of these complexes is attributed to the strong coordination ability of the electron-rich nitrogen and sulfur subgroups in the Dimercaptothiazole molecule. mdpi.comsemanticscholar.org

Factors influencing the thermodynamic stability of these complexes include:

The nature of the metal ion (charge, size, and electron configuration). dalalinstitute.com

The nature of the ligand and its substituents.

The pH of the solution.

The temperature.

The chelate effect also plays a significant role in the stability of complexes where this compound acts as a bidentate or polydentate ligand, leading to enhanced thermodynamic stability compared to analogous complexes with monodentate ligands. wikipedia.org

Kinetic Aspects of this compound Metal Complex Formation

The kinetics of metal complex formation describe the rates at which these reactions occur. gcnayanangal.com Metal complexes can be classified as either labile or inert, depending on the speed of ligand substitution reactions. cbpbu.ac.inlibretexts.org Labile complexes undergo rapid ligand exchange, while inert complexes do the same slowly. libretexts.org

The kinetic stability of a complex is distinct from its thermodynamic stability. cbpbu.ac.in A complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable but kinetically inert. cbpbu.ac.in The rate of complex formation is influenced by several factors, including:

The nature of the metal ion.

The nature of the entering and leaving ligands.

The geometry of the complex. gcnayanangal.com

The reaction mechanism, which can be associative, dissociative, or interchange.

While specific kinetic data for this compound complex formation is not extensively detailed in the provided search results, the general principles of coordination chemistry suggest that the formation of these complexes will follow established kinetic models. The multiple binding sites on the this compound molecule could potentially lead to complex multi-step reaction mechanisms. nih.gov

Chelation Properties of this compound and its Derivatives

Chelating agents are molecules that can form multiple bonds with a single metal ion, forming a ring-like structure called a chelate. sigmaaldrich.comgreen-mountainchem.com This property is crucial for many applications, including the removal of heavy metals from the environment and in biological systems. numberanalytics.comslideshare.net this compound and its derivatives are excellent chelating agents due to the presence of multiple donor atoms (sulfur and nitrogen) that can coordinate with a metal ion. mdpi.comsemanticscholar.org

The two mercapto groups at the 2- and 5-positions of the thiadiazole ring are particularly important for chelation. These groups can deprotonate and bind to a metal ion, forming stable five- or six-membered chelate rings. The nitrogen atoms in the heterocyclic ring can also participate in coordination, further enhancing the stability of the resulting complexes.

Derivatives of this compound, such as 2,5-diamino-1,3,4-thiadiazole, also exhibit strong chelating properties. mdpi.com The amino groups provide additional coordination sites, allowing the ligand to act in a multidentate fashion and form highly stable complexes. mdpi.comnih.gov The chelation ability of these compounds makes them effective for applications such as heavy metal sensing and adsorption.

Investigation of Homo- and Heterometallic this compound Complexes

The versatile coordination behavior of this compound allows for the formation of both homometallic and heterometallic complexes.

Homometallic Complexes: These complexes contain only one type of metal ion. A significant body of research has focused on the synthesis and characterization of homometallic complexes of this compound with various transition metals and main group elements. For example, a coordination polymer of this compound with gold (Au) has been synthesized and characterized. rsc.orgresearchgate.net

Heterometallic Complexes: These complexes contain two or more different metal ions within the same molecular entity. The synthesis of heterometallic complexes is an area of growing interest due to their potential applications in catalysis, materials science, and as models for bimetallic enzymes. rsc.orgrsc.org this compound, with its multiple and distinct binding sites, can act as a bridging ligand to bring together different metal centers. The synthesis of such complexes can be achieved through various strategies, including the use of metalloligands, which are mononuclear complexes that can act as ligands towards another metal ion. nih.gov While specific examples of heterometallic complexes involving this compound were not prevalent in the search results, the principles of heterometallic chemistry suggest their feasibility. unipi.itmdpi.commdpi.com

Electronic Structure and Bonding in this compound Metal Complexes

The electronic structure and bonding in this compound metal complexes can be investigated using a combination of experimental techniques and theoretical calculations.

Experimental Techniques:

Spectroscopy: UV-visible spectroscopy provides information about the electronic transitions within the complex, which are influenced by the coordination environment of the metal ion. rsc.org Infrared (IR) and Raman spectroscopy can be used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=N, C-S, and N-N bonds upon complexation. rsc.orgresearchgate.net

Theoretical Calculations:

Density Functional Theory (DFT): DFT is a powerful computational method used to model the electronic structure, geometry, and properties of molecules. ekb.egrevistabionatura.commdpi.com It can be used to predict the optimized geometries of this compound metal complexes, calculate bond energies, and analyze the nature of the metal-ligand bonding interactions. rsc.orgchemrxiv.org DFT calculations have been used to elucidate the binding mechanisms and conformational behavior of this compound on metal surfaces.

The bonding in these complexes is typically described by a combination of Lewis acid-base interactions, where the ligand donates electron density to the metal ion, and covalent interactions. libretexts.org The d-orbitals of the transition metal ions play a crucial role in the bonding and are responsible for many of the interesting magnetic and spectroscopic properties of these complexes.

Advanced Spectroscopic and Structural Elucidation of Dimercaptothiazol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the tautomeric forms of dimercaptothiazol in different states. researchgate.net The existence of this compound in thione and thiol forms can be distinguished by analyzing the chemical shifts in ¹H and ¹³C NMR spectra. Spectroscopic studies have indicated that while the thione form is predominant in the solid state, the thiol form is more prevalent in solution. researchgate.net

The tautomeric equilibrium is a key feature of these compounds and can be influenced by the solvent and substitution patterns. researchgate.netencyclopedia.pub For instance, in solution, an equilibrium may exist between the dithione, thione-thiol, and dithiol forms. The specific tautomer present can be determined by observing the signals corresponding to N-H, S-H, and C=S or C-S groups. Two-dimensional NMR techniques, such as HSQC and HMBC, can further aid in the definitive assignment of proton and carbon signals, providing unambiguous evidence for the connectivity within the molecule. researchgate.netlibretexts.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

Compound/Fragment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Tautomeric Form IndicatedReference
Acetylacetone (keto form)3.6, 2.2-Keto nanalysis.com
Acetylacetone (enol form)--Enol nanalysis.com
Dimedone (keto form)2.85-Keto nanalysis.com
Dimedone (enol form)2.59-Enol nanalysis.com
Benzimidazolidinethione-C4: 121.8, C7: 123.6Thione nih.gov

This table is illustrative and specific chemical shifts can vary based on solvent, concentration, and specific derivative structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound compounds and their derivatives. mst.eduedinst.com These complementary methods provide a molecular fingerprint based on the vibrational modes of the molecule. ksu.edu.sa

IR spectroscopy is particularly sensitive to changes in the dipole moment, making it effective for detecting polar bonds such as N-H and C=S. edinst.com Raman spectroscopy, on the other hand, is sensitive to changes in polarizability and is well-suited for identifying homo-nuclear bonds like C-C and S-S. edinst.com

Key vibrational bands observed in the spectra of this compound derivatives include:

Thiol (-SH) stretching: Typically observed around 2550 cm⁻¹.

C=N stretching: Strong bands appearing in the region of 1508–1475 cm⁻¹. cdnsciencepub.comcdnsciencepub.com

N-C=S or C=S stretching: Bands in the 1435–1415 cm⁻¹ and 1395-1338 cm⁻¹ regions are often assigned to these vibrations, indicative of the thione form. cdnsciencepub.comcdnsciencepub.com

O-H stretching: In derivatives containing hydroxyl groups, this vibration is observed in the 3000-3800 cm⁻¹ range. researchgate.net

The presence and position of these bands can confirm the tautomeric state of the molecule. For example, the presence of a strong band in the thiol stretching region would support the existence of the thiol tautomer. Researchers have utilized these techniques to confirm that the thione form is predominant in the solid state. researchgate.net

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound and its Derivatives

Functional GroupInfrared (IR) Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Reference
-SH Stretch~2550-
C=N Stretch1508–1475- cdnsciencepub.comcdnsciencepub.com
N-C=S / C=S Stretch1435–1415 / 1395-1338- cdnsciencepub.comcdnsciencepub.com
Hydroxyapatite (defect-free)-1030 shimadzu.com
Hydroxyapatite (poor crystallinity)-1110 shimadzu.com
Polyaromatics-~1360, ~1600 spectroscopyonline.com
O-H Stretch-3356 researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of this compound compounds through the analysis of their fragmentation patterns. plasmion.comyoutube.com Upon ionization in the mass spectrometer, the molecular ion is formed, and its mass-to-charge ratio (m/z) provides the molecular weight of the compound. youtube.com

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The pattern of these fragments provides valuable information about the molecule's structure and connectivity. Common fragmentation pathways for thiazole (B1198619) and related heterocyclic derivatives have been studied to aid in structural elucidation. niscpr.res.inraco.cat For instance, the loss of specific neutral molecules or radicals from the parent ion can indicate the presence of certain functional groups or structural motifs. libretexts.org

Different ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), can be employed. ESI is a softer ionization method that typically results in less fragmentation and often shows the molecular ion as a protonated or sodiated adduct, for example, [M+H]⁺ or [M+Na]⁺. reddit.com

X-ray Crystallography for Solid-State Structural Determination

Crystallographic studies have detailed the crystal systems and space groups for various derivatives. For example, a monothiohemiacetal derivative of 2,5-dimercapto-1,3,4-thiadiazole (B142945) was found to crystallize in the triclinic space group P1. rsc.org Other derivatives have been shown to crystallize in monoclinic (e.g., P2₁/n, P2₁) and orthorhombic (e.g., Pna2₁, Pca21) space groups. mdpi.commdpi.comnih.gov

The analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal lattice. nih.gov These interactions play a significant role in the physical properties of the material.

Table 3: Crystallographic Data for Selected this compound Derivatives

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
5-(1-hydroxycyclohexylthio)-1,3,4-thiadiazole-2-thioneTriclinicP1Formation of a monothiohemiacetal rsc.org
(E)-2-(3-(5,5-dimethyl-3-styryl)cyclohex-2-en-1-ylidene)malononitrileOrthorhombicPna2₁- mdpi.com
(E)-2-(3-(5,5-dimethyl-3-(4-methylstyryl)cyclohex-2-en-1-ylidene)malononitrileMonoclinicP2₁/n- mdpi.com
Methyl 4-(2-bromoethoxy)benzoate derivativeMonoclinicP2₁/n- mdpi.com
Thioxotriaza-spiroderivative (DZ1)MonoclinicP2₁/cStabilized by hydrogen bonding and π-π stacking nih.gov
Thioxotriaza-spiroderivative (DZ2)TriclinicP 1- nih.gov

Computational Chemistry and Theoretical Modeling of Dimercaptothiazol

Density Functional Theory (DFT) Calculations for Dimercaptothiazol Systems

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to DMTD to elucidate its fundamental chemical characteristics. DFT calculations, often combined with methods like ab initio MP2(full), provide a robust framework for analyzing its tautomeric forms, which include the dithiol, thiol-thione, and dithione structures. ingentaconnect.comisres.org

DFT calculations are crucial for determining the most stable geometric structures of DMTD and its tautomers. Through geometry optimization, theoretical models predict key structural parameters like bond lengths and angles. Studies have performed these optimizations using various basis sets, such as 6-31G(d) and 6-311++G(d,p), to find the minimum energy conformations. ingentaconnect.com

The tautomeric equilibrium between the dithiol, thiol-thione, and dithione forms is a key area of investigation. ingentaconnect.comisres.org Computational studies have shown that the thiol-thione tautomer is the most stable form in the gaseous phase. oup.com Furthermore, relaxed potential energy surface scans have revealed the existence of different conformers based on the internal rotation of the thiol group(s) around the C–S bond. ingentaconnect.com For instance, calculations have identified a conformer where the thiol group is out-of-plane as being particularly stable, a finding supported by plane-wave solid-state calculations. ingentaconnect.com The molecular structures of various isomers have been studied using both ab initio and DFT computations to understand their relative stabilities. rsc.org

Below is a table summarizing representative optimized geometrical parameters for a DMTD isomer, illustrating the level of detail provided by these computational methods.

ParameterBondPredicted Value (AM1 Method)
Bond LengthC2-S11.742 Å
C5-S11.742 Å
C2-N31.319 Å
N3-N41.385 Å
C5-N41.319 Å
Bond AngleC5-S1-C288.5°
S1-C2-N3115.1°
C2-N3-N4110.6°
N3-N4-C5110.6°
N4-C5-S1115.1°
Data derived from AM1 optimization of a dithione tautomer derivative. oup.com

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic properties and reactivity of DMTD. The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical quantum chemical parameters. A smaller energy gap generally implies higher reactivity.

DFT calculations have been used to determine the FMO energies for DMTD and its derivatives. dergipark.org.tr These studies indicate that the distribution of HOMO and LUMO is spread across the molecule, with significant contributions from the sulfur and nitrogen atoms. researchgate.netresearchgate.net This distribution is key to its ability to act as a corrosion inhibitor, as the molecule can both donate electrons from its HOMO and accept electrons into its LUMO to form a protective film on metal surfaces. researchgate.net For instance, in the context of its use as a corrosion inhibitor for silver and copper, theoretical calculations have been used to identify the active sites of the molecule. researchgate.net

The table below presents typical quantum chemical parameters calculated for DMTD, highlighting its electronic characteristics.

ParameterDescriptionValueReference
EHOMOEnergy of the Highest Occupied Molecular OrbitalVaries by method dergipark.org.tr
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalVaries by method dergipark.org.tr
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMOReduced by electronegative substituents dergipark.org.tr
Polar Surface AreaSum of surfaces of polar atoms25.78 Ų hmdb.ca
Hydrogen Bond Donor CountNumber of hydrogen bond donors2 hmdb.ca
Hydrogen Bond Acceptor CountNumber of hydrogen bond acceptors2 hmdb.ca

Theoretical calculations are widely used to predict and interpret the spectroscopic signatures of DMTD. By calculating vibrational frequencies, researchers can assign the peaks observed in experimental Infrared (IR) and Raman spectra. ingentaconnect.comrsc.org DFT calculations have successfully identified the characteristic vibrational modes, such as the thiol (-SH) stretching vibration, which is predicted around 2550 cm⁻¹.

These computational predictions are invaluable for analyzing different tautomers and their presence under various conditions. For example, a combined SERS (Surface-Enhanced Raman Scattering) and DFT study demonstrated that the dithiol tautomer is predominant in the solid state. rsc.orgrsc.org In aqueous solutions, the tautomeric forms present can change with pH, and on silver nanoparticle surfaces, the thiol-thiolate tautomer is most abundant at neutral pH. rsc.orgrsc.org Theoretical calculations of UV-Vis spectra have also been performed, showing that electronegative substituents can cause a bathochromic (red) shift in the absorption wavelength, which corresponds to a reduction in the HOMO-LUMO energy gap. dergipark.org.tr

Spectroscopic DataExperimental Wavenumber (cm⁻¹)Calculated Wavenumber (cm⁻¹)Assignment
IR941959SH in-plane bending
Raman941959SH in-plane bending
Comparison for a specific conformer (S-7) highlights the agreement between observed and computed frequencies. ingentaconnect.com

Computational chemistry provides powerful tools to explore reaction pathways and elucidate mechanisms. For DMTD, theoretical studies have investigated its thermolysis and polymerization reactions. High-vacuum thermolysis experiments coupled with DFT computations have shown that 2,5-dimercapto-1,3,4-thiadiazole (B142945) fragments to produce isothiocyanic acid (HNCS), carbon disulfide (CS₂), and hydrogen cyanide (HCN). rsc.org

The polymerization of DMTD is another area clarified by computational analysis. The polymerization is proposed to occur through a dehydrogenation coupling reaction between the mercapto (-SH) groups of two monomer units to form a disulfide (–S–S–) bond, creating poly(2,5-dimercapto-1,3,4-thiadiazole) or PBT. mdpi.com Frontier molecular orbital calculations on related monomers have been used to predict the most active sites for polymerization reactions. For a related compound, 2-mercapto-1,3,4-thiadiazole, the S(2) and C(5) atoms were identified as the most active sites for dehydro-coupling polymerization based on HOMO proportions. mdpi.com These computational insights are critical for designing and controlling the synthesis of polymers with desired properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into processes like adsorption and film formation. MD simulations have been instrumental in understanding how DMTD functions as a corrosion inhibitor. researchgate.net These simulations model the adsorption of DMTD molecules on metal surfaces, such as Cu(111) and Ag(111), revealing how they arrange to form a protective film. researchgate.netiaea.org

Studies have shown that DMTD molecules tend to adsorb in a parallel manner on copper surfaces, creating a dense, protective monolayer. iaea.org MD simulations can also assess the stability of this inhibitor film under various conditions, such as thermal stress. By combining quantum chemistry, which describes the reactivity of a single molecule, with molecular mechanics and MD simulations, a comprehensive picture of the inhibition performance of thiadiazole derivatives can be achieved. um.edu.my These multi-scale modeling approaches confirm that the inhibitor molecules can form stable, self-assembled membranes that effectively block corrosive agents. um.edu.my

Quantum Chemical Analysis of this compound Reactivity

Quantum chemical calculations offer a deep understanding of the factors governing the reactivity of DMTD. The molecule's effectiveness as a corrosion inhibitor and its ability to bind to metal surfaces are directly related to its electronic structure. researchgate.net DMTD possesses multiple active sites, including the nitrogen atoms in the thiadiazole ring and the sulfur atoms of the mercapto groups, which can donate electrons to vacant d-orbitals of metal atoms. researchgate.netrsc.org

DFT calculations combined with SERS have been used to probe the selective binding of DMTD to different metal nanoparticles. rsc.orgrsc.org These studies revealed that the binding orientation is metal-dependent: on silver nanoparticles, binding occurs primarily through the ring nitrogen atoms, whereas on gold nanoparticles, it occurs through the sulfur atoms. rsc.orgrsc.org This selectivity is crucial for applications in designing novel plasmonic nanostructures. rsc.org The adsorption energy of DMTD on a copper surface was calculated to be -221.59 kJ/mol, indicating a strong and spontaneous adsorption process characteristic of chemical adsorption. researchgate.net This strong interaction, facilitated by the molecule's unique electronic structure, is responsible for its high efficiency in forming protective layers against corrosion. researchgate.netiaea.org

Force Field Development for Classical Simulations

The development process typically involves a hierarchical approach, starting with quantum mechanical (QM) calculations to obtain high-quality data for the molecule's structure, energetics, and electronic properties. This data then serves as a target for fitting the parameters of the classical potential energy function. General-purpose force fields like the General Amber Force Field (GAFF) or the Optimized Potentials for Liquid Simulations (OPLS-AA) often serve as a foundation, providing a robust framework and initial parameter estimates for common atom types. wikipedia.orgambermd.org

Quantum Mechanical Target Data Generation

The initial and most critical phase in parameterizing a force field for DMTD is the generation of comprehensive quantum mechanical data. Density Functional Theory (DFT) is a commonly employed method for this purpose, offering a good balance between computational cost and accuracy. Studies on 2,5-dimercapto-1,3,4-thiadiazole have utilized DFT methods like B3LYP and MP2 with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)) to investigate its stable tautomers and conformers. ingentaconnect.com

Key QM calculations required for force field development include:

Vibrational Frequency Analysis: This is performed on the optimized geometry to obtain harmonic vibrational frequencies, which are used to derive and validate the force constants for bond stretching and angle bending terms. ingentaconnect.com

Potential Energy Surface (PES) Scans: By systematically rotating around key rotatable bonds (like the C-S-H thiol group), PES scans are generated. These energy profiles are essential for fitting the torsional (dihedral) parameters that govern the molecule's conformational flexibility. ingentaconnect.com

Electrostatic Potential (ESP) Calculation: The ESP is calculated on a grid of points around the molecule. This potential is then used to derive the partial atomic charges for the atoms, which dictate the electrostatic interactions in the classical model.

Parameterization of Bonded Interactions

Bonded interactions are those between atoms connected by covalent bonds and are typically described by harmonic potentials for bond stretching and angle bending, and a Fourier series for dihedral angles. ambermd.org

Bond and Angle Parameters: The equilibrium bond lengths (r_eq) and angles (θ_eq) are taken directly from the QM-optimized geometry. The corresponding force constants (K_r and K_θ) are then fitted to reproduce the QM vibrational frequencies. This is often an iterative process to achieve the best match.

Table 1: Illustrative Bond Stretching Parameters for DMTD This table presents a hypothetical set of parameters for illustrative purposes, based on typical values from GAFF-like force fields. The r_eq values would be derived from QM calculations.

Bond TypeAtom 1Atom 2K_r (kcal/mol/Ų)r_eq (Å)
C=SCS (thione)620.01.68
C-SCS (thiol)310.01.77
C-NCN450.01.33
N-NNN420.01.38
S-HS (thiol)H380.01.34

Table 2: Illustrative Angle Bending Parameters for DMTD This table presents a hypothetical set of parameters for illustrative purposes. The θ_eq values would be derived from QM calculations.

Angle TypeAtom 1Atom 2Atom 3K_θ (kcal/mol/rad²)θ_eq (°)
N-C-SNCS (thiol)70.0115.0
N-C=SNCS (thione)80.0125.0
C-N-NCNN75.0112.0
C-S-HCS (thiol)H50.096.0

Dihedral Angle Parameters: Torsional parameters are crucial for accurately representing the conformational preferences of the molecule, such as the rotation of the thiol group. These parameters (V_n, periodicity n, and phase angle γ) are determined by fitting the classical torsional energy profile to the corresponding QM PES scan. Multiple terms in the Fourier series may be required to accurately reproduce the shape of the energy barrier.

Table 3: Illustrative Dihedral Parameters for Thiol Rotation in DMTD This table illustrates a potential parameter for the H-S-C-N dihedral, which would be fitted to QM potential energy scans.

Dihedral TypeAtom 1Atom 2Atom 3Atom 4V_n (kcal/mol)nγ (°)
H-S-C-NHSCN2.52180.0

Parameterization of Non-Bonded Interactions

Non-bonded interactions, which include electrostatic and van der Waals forces, govern intermolecular interactions and are critical for simulating condensed-phase properties.

Partial Atomic Charges: The atomic charges are not physical observables but are fundamental to the classical model. They are typically derived using charge-fitting procedures, such as the Restrained Electrostatic Potential (RESP) method. This approach fits the atomic charges to reproduce the QM-calculated ESP outside the molecule. ambermd.org For sulfur-containing heterocycles, accurately representing the charge distribution is vital for capturing interactions like hydrogen bonding. researchgate.net

Lennard-Jones Parameters: The van der Waals interactions are commonly modeled using the Lennard-Jones (LJ) 12-6 potential, which has two parameters for each atom type: the collision diameter (σ) and the potential well depth (ε). In a typical parameterization workflow for a new molecule, the LJ parameters are transferred directly from the atom types defined in a general force field like GAFF or OPLS-AA. scispace.comambermd.org These atom types are assigned based on the element, hybridization state, and local chemical environment. For instance, different atom types would be assigned to the thione sulfur versus the thiol sulfur, and to the nitrogen atoms within the thiadiazole ring. Further refinement of these parameters may be performed by simulating the pure liquid and fitting to experimental data like density and heat of vaporization, if available.

Table 4: Illustrative Atom Types and Lennard-Jones Parameters for DMTD This table shows a possible assignment of GAFF-like atom types and their corresponding LJ parameters. These are standard values and would be the starting point for any simulation.

AtomGAFF TypeDescriptionσ (Å)ε (kcal/mol)
C (ring)caCarbon in aromatic ring3.39970.0860
N (ring)naNitrogen in 5-mem aromatic ring3.25000.1700
S (ring)ssSulfur in thiophene-like ring3.56360.2500
S (thione)s2Thione sulfur (C=S)3.60000.2500
S (thiol)shThiol sulfur3.56360.2500
H (thiol)hsHydrogen on sulfur1.48700.0157

By systematically deriving these bonded and non-bonded parameters, a complete and consistent force field for this compound can be developed, enabling its study through classical molecular dynamics simulations.

Electrochemical Behavior and Mechanisms of Dimercaptothiazol

Voltammetric Studies of Dimercaptothiazol

Voltammetric methods have been instrumental in characterizing the redox behavior of this compound. Studies using cyclic voltammetry (CV) and other voltammetric techniques have provided insights into its oxidation and reduction potentials, reaction kinetics, and electrocatalytic properties.

Detailed Research Findings:

Oxidation on Modified Electrodes: The electrochemical oxidation of DMcT has been studied on various modified electrode surfaces. On a glassy carbon electrode modified with a Ruthenium(III) Schiff base complex, multi-walled carbon nanotubes, and Nafion, the anodic oxidation of DMcT occurs at a potential of +0.28 V versus an Ag/AgCl reference electrode in a Britton-Robinson buffer at pH 6.50. srce.hrresearchgate.net The modification of carbon electrodes with these materials enhances the electrocatalytic properties, facilitating the otherwise slow redox reactions of DMcT. srce.hrresearchgate.net

Coordination Polymer Electroactivity: A coordination polymer synthesized from DMcT and gold (DMTD-Au) demonstrates significant electroactivity. rsc.orgrsc.org Voltammetric analysis of this polymer reveals that it facilitates fast electron transfer kinetics. rsc.orgrsc.org When used to modify a carbon paste electrode, it exhibits an oxidation potential at a low overpotential of 0.55 V in the presence of resorcinol, indicating its potential for electro-sensing applications. rsc.orgrsc.org

Adsorption on Metal Surfaces: The adsorption behavior of DMcT on gold (Au) and copper (Cu) electrode surfaces has been investigated using cyclic voltammetry in conjunction with a quartz crystal microbalance (QCM). acs.org On a gold electrode, it was found that the dimer form of DMcT is necessary to form a stable layer. acs.org In contrast, DMcT was observed to etch copper electrodes. acs.org Sharp peaks corresponding to reductive desorption (RD) have been observed for related compounds on gold electrodes, providing information on the nature of the chemisorbed layer. acs.org

Interactive Data Table: Voltammetric Parameters of this compound

Electrode SystemAnalyte/ProcessTechniqueKey Parameter (Potential vs. Ag/AgCl)Buffer/ElectrolyteSource(s)
Glassy Carbon Electrode modified with Ru(III) Schiff base complex, MWCNTs, and NafionAnodic oxidation of DMcTCyclic Voltammetry+0.28 VBritton-Robinson buffer (pH 6.50) srce.hr, researchgate.net
Carbon Paste Electrode modified with DMTD-Au coordination polymerOxidation in the presence of resorcinolVoltammetry0.55 VOptimized conditions (not specified) rsc.org, rsc.org
Gold (Au) ElectrodeAdsorption/Reductive Desorption of DMcT dimerCyclic VoltammetryReductive desorption peak observed0.1 M LiBF₄ in N-Methyl-2-pyrrolidinone (NMP) or PC acs.org
Copper (Cu) ElectrodeInteraction with DMcTCyclic VoltammetryEtching of the electrode confirmed0.1 M LiBF₄ in NMP or PC acs.org

Mechanistic Analysis of this compound in Electrodeposition Processes

Electrodeposition involves the formation of a solid phase on an electrode from an electrolyte solution. osti.gov The process is governed by the transfer of electrons at the electrode surface, leading to the reduction or oxidation of species in the electrolyte. ufmt.br While direct studies on the electrodeposition of this compound are not prevalent, its mechanistic role in electrochemical processes, particularly in energy storage systems, provides relevant insights.

The mechanism of electrodeposition generally involves several steps: mass transport of ions to the electrode, electron transfer at the interface, and the incorporation of the reduced species into the deposit. ufmt.brresearchgate.net this compound has been identified as a promising cathode material for lithium secondary batteries, where it participates in electrochemical reactions analogous to deposition. srce.hrresearchgate.netacs.org In this context, the DMcT/polyaniline composite cathode works with a copper current collector. acs.org

Interfacial Phenomena and Electrode Surface Interactions

The behavior of this compound in electrochemical systems is heavily influenced by interfacial phenomena, which include adsorption, the formation of self-assembled monolayers, and chemical reactions at the electrode surface. acs.orgmdpi.com The structure of the electrode surface and the composition of the electrolyte both play crucial roles in these interactions. mdpi.com

Adsorption on Gold vs. Copper: The adsorption behavior of this compound differs significantly between gold and copper electrodes. acs.org To form a stable, self-assembled monolayer on a gold surface, the dimer form of DMcT (di-DMcT) must be used. acs.org This chemisorbed layer is monomeric upon adsorption and can be completely desorbed from the gold electrode during a reductive desorption process. acs.org In contrast, attempts to form a stable layer on a copper electrode with a related monomeric compound were unsuccessful. acs.org

Surface Reactions: DMcT actively interacts with copper surfaces, causing etching. acs.org This chemical reaction is a critical interfacial phenomenon that distinguishes its behavior from simple physisorption or chemisorption. This reactivity is attributed to DMcT being a stronger proton donor and oxidant compared to similar thiol compounds. acs.org

Electric Double Layer: At any electrode-electrolyte interface, an electric double layer forms, which consists of adsorbed ions and oriented dipoles. uomustansiriyah.edu.iq The specific adsorption of DMcT molecules onto the electrode surface alters the structure of this double layer, influencing the rates of electron transfer and other interfacial processes. mdpi.comuomustansiriyah.edu.iq The interaction of DMcT with the electrode is a specific adsorption process, where chemical bonds are formed between the sulfur atoms of the molecule and the metal atoms of the electrode. acs.org

Development of Theoretical Electrochemical Models

Theoretical electrochemical models are essential for understanding and optimizing complex systems like batteries. uminho.pt The pseudo-two-dimensional (P2D) model, developed by Doyle, Fuller, and Newman, is a widely used framework for simulating the performance of lithium-ion batteries. uminho.ptmdpi.com While a specific model for this compound has not been detailed in the provided research, the principles of existing models can be applied to systems utilizing DMcT as a cathode material.

A theoretical model for a lithium battery with a DMcT-based cathode would need to incorporate several key elements:

Porous Electrode Theory: The model would describe the DMcT cathode as a porous medium, accounting for the transport of lithium ions within the electrolyte-filled pores and the diffusion of lithium within the solid active material particles. mdpi.comchalmers.se

Reaction Kinetics: The core of the model would be the Butler-Volmer equation, describing the kinetics of the electrochemical reaction at the surface of the DMcT particles. This equation relates the rate of reaction to the overpotential, which is the difference between the actual electrode potential and its equilibrium potential. dlr.de

Mass Transport: The model must account for the movement of ions in the electrolyte via diffusion and migration, as well as the solid-state diffusion of lithium within the DMcT particles. uminho.ptmdpi.com The concentration gradients that develop during charging and discharging significantly affect the battery's performance. mdpi.com

Interfacial Phenomena: To accurately represent a DMcT-based system, the model would need to include terms that describe the specific interactions at the electrode-current collector interface. osti.gov For a copper collector, this would involve modeling the etching process and the formation of the DMcT dimer, as these interfacial reactions can impact long-term stability and performance. acs.org

Developing such a model requires accurate parameterization through experimental data, such as that obtained from the voltammetric and interfacial studies discussed previously. d-nb.info

Mechanistic Investigations of Dimercaptothiazol in Biological Systems in Vitro

In Vitro Enzymatic Interaction Mechanisms with Dimercaptothiazol

In vitro studies have revealed that this compound, identified as 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD), can modulate enzymatic activity through specific interactions, particularly with metalloenzymes. A notable mechanism involves the reactivation of enzymes inhibited by heavy metal ions. Heavy metal ions can bind to the thiol (-SH) groups within an enzyme's structure, altering its three-dimensional configuration and blocking its catalytic activity. sciepub.com

A key example is the interaction with urease. When urease is exposed to copper (II) ions, its enzymatic function—the hydrolysis of urea (B33335)—is inhibited. This compound can reverse this inhibition. Its mechanism of action is based on its strong chelating properties. The two thiol groups on the this compound molecule effectively bind to the copper ions, removing them from the enzyme's active site. sciepub.com This sequestration of the inhibitory metal ion restores the enzyme's original conformation and, consequently, its catalytic function. sciepub.com This demonstrates an indirect but potent interaction with the enzymatic process, where this compound acts as a reactivator by removing an inhibitory agent.

While direct studies on the parent this compound compound are specific, research on its derivatives provides broader context. For instance, derivatives of 1,3,4-thiadiazole (B1197879) have been shown to act as inhibitors for various enzymes, including α-glucosidase and penicillin amidase. researchgate.netnih.gov In the case of α-glucosidase, kinetic studies identified certain thiadiazole derivatives as acting through competitive or non-competitive inhibition. researchgate.net A derivative, 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764), was found to be a competitive inhibitor in the enzymatic synthesis of the antibiotic cefazolin. nih.gov These findings suggest that the 1,3,4-thiadiazole scaffold is a viable structure for modulating the activity of various enzymes.

Table 1: Summary of In Vitro Enzymatic Interactions
Enzyme/SystemCompoundObserved EffectMechanism of Action
Copper-Inhibited UreaseThis compound (DMTD)Reactivation of enzymatic activityChelation and removal of inhibitory copper ions from the enzyme's thiol moieties. sciepub.com
α-Glucosidase1,3,4-Thiadiazole DerivativesInhibition of enzymatic activityCompetitive or non-competitive inhibition, depending on the specific derivative. researchgate.net
Penicillin Amidase System (Cefazolin Synthesis)2-mercapto-5-methyl-1,3,4-thiadiazoleInhibition of synthesisCompetitive inhibition of the enzymatic acylation step. nih.gov

Molecular Mechanisms of this compound's Antioxidant Activity

The antioxidant properties of this compound and its related compounds are attributed to two primary molecular mechanisms: the direct scavenging of harmful free radicals and the indirect enhancement of cellular antioxidant defenses through the modulation of redox signaling pathways.

This compound possesses a chemical structure conducive to direct antioxidant activity. The presence of two thiol (-SH) groups allows the molecule to function as a potent hydrogen donor. This is a fundamental mechanism for neutralizing reactive oxygen species (ROS). nih.gov Free radicals, which are molecules with unpaired electrons, are highly unstable and can cause significant damage to cellular components. Thiol-containing antioxidants like this compound can donate a hydrogen atom to these radicals, stabilizing them and terminating the damaging radical chain reactions. mdpi.com

The in vitro antioxidant capacity of thiadiazole derivatives is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.com In this cell-free assay, the antioxidant compound is mixed with the stable DPPH radical solution. The ability of the compound to donate a hydrogen atom and reduce DPPH is measured spectrophotometrically by the decrease in absorbance of the violet DPPH solution. This assay provides a direct measure of a compound's radical scavenging potential. mdpi.com The tautomeric nature of this compound, existing in both dithiol and dithione forms, provides multiple sites for interaction with and neutralization of free radicals. rsc.org

Beyond direct scavenging, the 1,3,4-thiadiazole core structure, central to this compound, has been identified as a key pharmacophore for activating the Keap1-Nrf2/ARE signaling pathway. nih.govresearchgate.net This pathway is a master regulator of cellular defense against oxidative stress. nih.gov

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its repressor protein, Keap1, which facilitates Nrf2's degradation. nih.gov When cells are exposed to oxidative stress or to chemical inducers, specific cysteine residues on Keap1 are modified. This modification disrupts the Keap1-Nrf2 interaction, allowing newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. nih.gov

Studies focused on designing neuroprotective agents have successfully synthesized and evaluated Nrf2 activators built around a 1,3,4-thiadiazole core. nih.govresearchgate.net These compounds have been shown to protect neuron-like cells from oxidative damage by activating Nrf2 and increasing the expression of its downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). mdpi.commdpi.com This mechanism represents an indirect antioxidant effect, where the compound does not neutralize ROS itself but rather upregulates the cell's own enzymatic machinery for detoxification and ROS removal.

Table 2: Mechanisms of Antioxidant Activity
Mechanism TypeDescriptionKey Molecular Features/Pathways
Direct ScavengingDirect neutralization of free radicals through hydrogen atom donation.Presence of two thiol (-SH) groups that act as reducing agents. nih.gov
Indirect ModulationUpregulation of endogenous antioxidant defenses by activating cellular signaling pathways.Activation of the Keap1-Nrf2/ARE pathway by the 1,3,4-thiadiazole core structure, leading to increased expression of antioxidant enzymes (e.g., HO-1, NQO1). nih.govresearchgate.netmdpi.com

Identification of Specific Molecular Targets (In Vitro Assays)

In vitro assays have identified several specific molecular targets and interaction classes for this compound and its structural analogs. These targets range from specific enzymes to broader interactions with metal cofactors essential for enzymatic function.

One of the most clearly defined target systems for this compound is not a single enzyme but rather an enzyme-inhibitor complex. As detailed previously, this compound targets heavy metal ions that are inhibiting enzyme function. sciepub.com In in vitro assays using copper-inhibited urease, the specific molecular target of this compound is the copper ion bound to the enzyme's active site. By selectively binding and removing the metal, it restores the enzyme's function, highlighting its potential as a reactivating agent for metalloenzymes poisoned by heavy metals. sciepub.com

Given its high affinity for metal ions, a broader class of potential molecular targets for this compound includes metalloenzymes in general. nih.gov These enzymes rely on a metal cofactor (e.g., zinc, copper, iron) for their catalytic activity. The potent chelating ability of this compound suggests it could interfere with these enzymes by binding to and sequestering their essential metal cofactors, leading to inhibition.

Furthermore, studies on derivatives built upon the 1,3,4-thiadiazole scaffold have identified more specific protein targets. In vitro enzyme inhibition assays have demonstrated that certain 2,5-disubstituted thiadiazoles are potent inhibitors of β-glucuronidase. Similarly, other derivatives have shown inhibitory activity against α-glucosidase, highlighting this enzyme as another specific molecular target for this class of compounds. researchgate.net

Table 3: Identified Molecular Targets and Interactions (In Vitro)
Molecular TargetCompound ClassNature of InteractionAssay/Evidence
Heavy Metal Ions (e.g., Cu²⁺) complexed with enzymesThis compound (DMTD)Chelation and RemovalReactivation assays with copper-inhibited urease. sciepub.com
α-Glucosidase1,3,4-Thiadiazole DerivativesEnzyme InhibitionIn vitro enzymatic inhibition and kinetic studies. researchgate.net
MetalloenzymesThis compound (DMTD)Potential Inhibition via Cofactor SequestrationInferred from strong metal-binding properties and known mechanisms of thiol-based inhibitors. sciepub.comnih.gov

Mechanistic Studies of this compound in Cell-Free Biochemical Pathways

Mechanistic studies in cell-free biochemical systems provide a simplified environment to observe the direct effects of a compound on a specific biological process without the complexities of cellular uptake, metabolism, or signaling cascades.

The reactivation of copper-inhibited urease by this compound serves as a prime example of a mechanistic study in a cell-free biochemical pathway. sciepub.com In this system, the biochemical pathway is the hydrolysis of urea into ammonia (B1221849) and carbon dioxide, catalyzed by the urease enzyme. The experiment demonstrates a clear, multi-step molecular mechanism:

Inhibition: The pathway is halted by the introduction of copper ions, which bind to urease and disrupt its function.

Intervention: this compound is introduced into the system.

Reactivation: this compound directly interacts with the inhibitory copper ions, forming a stable chelate complex.

Restoration: This sequestration removes the inhibitor from the enzyme, allowing the urea hydrolysis pathway to resume.

This cell-free assay elucidates a precise mechanism of action—chelation-based enzyme reactivation—and allows for the quantification of this effect by measuring the rate of urea degradation before and after the addition of this compound. sciepub.com

Similarly, the use of the DPPH assay to measure antioxidant capacity is another type of cell-free study. mdpi.com This assay models the fundamental biochemical reaction of a free radical being neutralized by an antioxidant. It isolates this single step—hydrogen atom transfer—to quantify the intrinsic radical-scavenging ability of this compound, a core component of its antioxidant mechanism.

Finally, electrochemical studies in cell-free solutions have been used to elucidate the redox behavior of this compound. nih.gov These experiments detail the dimerization and polymerization processes that occur as the molecule is oxidized and reduced. Such studies are fundamental to understanding the molecule's behavior as a redox-active agent, which underpins its function in antioxidant chemistry and its interactions with metallic surfaces and ions. nih.gov

Theoretical and Foundational Applications of Dimercaptothiazol in Materials Science

Principles and Design of Dimercaptothiazol-based Chemical Sensors

The design of chemical sensors based on this compound leverages the molecule's ability to interact selectively with target analytes and transduce this molecular recognition event into a measurable signal. ethz.chazosensors.com The core principle involves immobilizing the this compound derivative onto a transducer surface, where it acts as a receptor. nih.gov The inherent properties of the molecule, such as its electron-rich nature and the presence of specific functional groups, dictate its affinity for certain analytes. 20.210.105 Modern sensor design often focuses on creating highly sensitive and selective devices by controlling the sensor environment to exclude interfering species or by developing sophisticated molecular recognition schemes. 20.210.105 The integration of these materials into sensor platforms can be achieved through bottom-up self-assembly, which is an effective method for creating functional interfaces on transducer devices. nih.gov

Electrochemical sensors are a prominent class of devices that utilize this compound derivatives. azosensors.com These sensors operate by converting the chemical interaction between the analyte and the this compound-modified electrode into an electrical signal, such as a change in current or potential. azosensors.commdpi.com

Architectures: A common architecture involves the modification of a working electrode surface (e.g., glassy carbon, gold) with a layer of this compound or a polymer/nanocomposite containing it. mdpi.comnih.gov This layer can be created through techniques like self-assembly, where the thiol groups form strong bonds with metal surfaces (e.g., gold), or through electropolymerization. nih.govnih.gov To enhance performance, these architectures often incorporate nanomaterials like metal nanoparticles (e.g., AgNPs), graphene, or carbon nanotubes. mdpi.comnih.gov These materials provide a larger surface area for analyte interaction and improve electrical conductivity, thereby amplifying the electrochemical signal. mdpi.comrsc.org

Principles: The sensing principle is typically based on voltammetric techniques, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV). mdpi.com In a common mechanism, the this compound-modified electrode specifically binds or complexes with the target analyte. This interaction can influence the electron transfer processes at the electrode surface. For instance, the formation of a complex might facilitate or hinder the redox reaction of a probe molecule or the analyte itself, leading to a measurable change in the peak current or potential. mdpi.com The high sensitivity of these sensors is often attributed to the efficient preconcentration of the analyte at the electrode surface via the recognition layer and the enhanced electrocatalytic activity provided by the modifier. nih.govrsc.org

Table 1: Comparison of Electrochemical Sensor Components and Performance

Electrode Modifier Analyte Detection Technique Limit of Detection (LOD) Reference
Cationic Pillar wikipedia.orgarene/AgNPs/Cellulose Nanocrystals Paracetamol Electrochemical 90 nM rsc.org
Magnetic Ion-Imprinted Polymer (MIIP) Uranyl Ion Differential Pulse Voltammetry (DPV) 0.323 nM mdpi.com
Graphene/Fe₃O₄ Nanoparticles Ciprofloxacin Electrochemical 1.8 nM mdpi.com

Molecular recognition at the sensor interface is the key to selectivity, involving specific non-covalent interactions between the this compound-based host and the analyte guest. numberanalytics.commdpi.com These interactions are governed by principles of complementarity in shape, size, and chemical properties. libretexts.org The interface, being the boundary between a solid (the electrode) and a liquid (the sample solution), provides a unique microenvironment that can enhance molecular recognition compared to bulk solution. nih.govmdpi.com

The primary forces driving these recognition events include:

Coordination Bonds: The nitrogen and sulfur atoms in the this compound ring are excellent ligands for metal ions, forming stable coordination complexes. This is a highly specific interaction used for detecting heavy metals.

Hydrogen Bonding: The N-H and S-H groups can act as hydrogen bond donors, while the nitrogen and sulfur atoms can act as acceptors, allowing for specific recognition of analytes with complementary functionalities. numberanalytics.com

Electrostatic Interactions: Charged or polar this compound derivatives can interact with oppositely charged analytes. numberanalytics.com

π-π Stacking: The aromatic nature of the thiadiazole ring allows for π-π stacking interactions with other aromatic analytes. numberanalytics.comlibretexts.org

These interactions allow the sensor to selectively bind the target analyte from a complex mixture, which is a crucial step before the transduction of the signal. mdpi.com The collective effect of multiple weak interactions often leads to strong and highly specific binding.

Crystal Engineering and Supramolecular Assembly of this compound

Crystal engineering is the rational design of functional molecular solids, and it relies on an understanding of intermolecular interactions to control how molecules pack in a crystal. ias.ac.in this compound and its isomers are excellent candidates for crystal engineering due to their rigid ring structure and multiple hydrogen bonding and coordination sites. psu.edu The goal is to construct crystalline architectures with desired properties by directing the assembly of molecular components through specific and reliable intermolecular forces. ias.ac.innih.gov This approach can be used to modify the physicochemical properties of materials. researchgate.net

Supramolecular assembly is the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. sigmaaldrich.comiupac.org For this compound, this process is driven by interactions such as hydrogen bonding (N-H···S, N-H···N) and coordination with metal ions. sigmaaldrich.comresearchgate.net The final structure is essentially "encoded" in the shape and chemical properties of the individual molecules. sigmaaldrich.com This "bottom-up" approach allows for the creation of complex nanostructures and materials. sigmaaldrich.comresearchgate.net

Coordination polymers are materials formed by the self-assembly of metal ions with organic ligands. researchgate.netnih.govrsc.org Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers that typically form porous, crystalline structures. wikipedia.orgossila.com this compound and its derivatives are ideal organic linkers for creating these structures because their nitrogen and deprotonated sulfur atoms can bind strongly to metal centers. psu.eduresearchgate.net

The design principles involve selecting a metal ion (or cluster) with a specific coordination geometry and an organic linker like this compound whose binding sites are oriented at defined angles. psu.edu For example, the reaction of Cd(II) with a triazole-thiol ligand results in a 1D chain structure stabilized by hydrogen bonds. researchgate.net By varying the metal ion (e.g., Cu²⁺, Zn²⁺, Cd²⁺) and the reaction conditions, it is possible to control the dimensionality and topology of the resulting framework, leading to 1D chains, 2D layers, or 3D networks. wikipedia.orgossila.com These materials are of great interest for applications in gas storage, separation, and catalysis due to their often high porosity and large surface area. wikipedia.orgrsc.org

Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity or binding pocket of a larger "host" molecule or supramolecular assembly. libretexts.orgnih.gov The self-assembly of this compound can create structures capable of acting as hosts. For instance, silver nanoparticles functionalized with 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD) have been shown to self-assemble into nano- and micro-spheres, as well as ring- and rod-like structures, when dispersed in a liquid crystal medium. researchgate.net

These assembly processes are driven by a combination of forces, including hydrophobic interactions, hydrogen bonding, and van der Waals forces. sigmaaldrich.comfiveable.me The process can be highly dependent on the environment, such as the solvent used, which can influence the final morphology of the assembled structures. rsc.org In some cases, the formation of these assemblies can be templated by guest molecules that fit within the forming cavities, influencing the final structure. psu.edu Such host-guest systems are fundamental to applications ranging from chemical sensing, where the guest is the analyte, to drug delivery. libretexts.orgnih.gov

Table 2: Driving Forces in Supramolecular Assembly

Interaction Type Description Relevance to this compound
Coordination Bonding Interaction between a metal ion and a ligand. Sulfur and nitrogen atoms act as strong ligating donors for metal ions, forming coordination polymers and MOFs. psu.eduresearchgate.net
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and a highly electronegative atom (N, O, S). N-H and S-H groups participate in forming extended networks, stabilizing crystal structures. numberanalytics.comresearchgate.net
π-π Stacking Non-covalent interaction between aromatic rings. The aromatic thiadiazole ring can stack with other aromatic systems, influencing molecular packing. numberanalytics.comlibretexts.org

Catalytic Activity and Mechanistic Roles of this compound

Catalysis is the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst, which is not consumed in the reaction. wikipedia.org The catalyst provides an alternative reaction pathway with a lower activation energy. wikipedia.org While this compound itself is not typically a direct catalyst, its derivatives and metal complexes play significant roles in catalytic systems, often as ligands that modulate the activity of a metallic center or as components of larger catalytic frameworks like MOFs.

The mechanistic role of this compound in these systems is primarily tied to its strong coordinating ability. By binding to a catalytically active metal, it can:

Stabilize the Metal Center: The ligand framework can prevent the aggregation or deactivation of the metal catalyst. wikipedia.org

Tune Electronic Properties: The electron-donating or-withdrawing nature of the ligand can alter the electron density at the metal center, thereby influencing its reactivity and tuning its redox potential. rsc.org

Provide a Specific Geometry: The rigid structure of the ligand enforces a specific coordination environment around the metal, which can lead to selectivity in the catalytic reaction.

For example, MOFs constructed using this compound-like linkers can act as heterogeneous catalysts. wikipedia.org The metal nodes can serve as the active catalytic sites, while the porous structure allows for the selective diffusion of reactants to these sites and products away from them. In some cases, the organic linker itself can possess catalytic activity or can be functionalized to participate in the reaction mechanism, for example, by acting as a proton shuttle (general acid/base catalysis). nih.govnih.gov The study of these catalytic cycles often involves spectroscopic techniques to identify reaction intermediates and understand the energy and electron transfer mechanisms. rsc.orgrsc.org

Table 3: List of Mentioned Chemical Compounds

Compound Name
2,5-dimercapto-1,3,4-thiadiazole (DMTD)
Paracetamol
Uranyl Ion
Ciprofloxacin
Diclofenac
Silver Nanoparticles (AgNPs)
Graphene
Carbon Nanotubes
Cadmium(II)
Copper(II)
Zinc(II)
Triazole-thiol
Pillar wikipedia.orgarene
MoSe₂-rGO

Environmental Fate and Mechanistic Degradation Pathways of Dimercaptothiazol

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes. For Dimercaptothiazol, these mechanisms are influenced by environmental factors such as sunlight, water, and the presence of oxidizing or reducing agents.

Photolytic Degradation Pathways

Hydrolytic Degradation Mechanisms

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound in water is a key factor in its environmental persistence. This compound is soluble in water. fishersci.pt The 1,3,4-thiadiazole (B1197879) ring is generally stable in acidic conditions but can undergo ring cleavage under basic conditions. theamericanjournals.com While detailed studies on the hydrolytic degradation pathways of this compound are limited, its chemical structure suggests that the mercapto groups could be subject to hydrolysis under certain pH conditions. However, without specific experimental data, the precise mechanisms and resulting degradation products remain to be elucidated.

Oxidation and Reduction Pathways

Oxidation and reduction (redox) reactions are significant in the environmental fate of many organic compounds. goldschmidt.infosolubilityofthings.com The redox behavior of this compound has been studied, particularly in the context of its electrochemical properties. nih.govresearchgate.netelsevierpure.com

The thiol groups in this compound can undergo oxidation. For instance, the oxidation of 2,5-dimercapto-1,3,4-thiadiazole (B142945) can lead to the formation of 1,3,4-thiadiazole-2,5-disulfonic acid. eprajournals.com In electrochemical studies, the oxidation of this compound has been shown to proceed through dimerization and polymerization processes. nih.gov The oxidation potentials are dependent on the pH of the solution, with oxidation occurring at less positive potentials in the presence of a base. nih.gov

Conversely, reduction of the oxidized forms (disulfides) back to the thiol form is also possible. These redox reactions are crucial in understanding how this compound might interact with various oxidizing and reducing agents present in the environment, such as dissolved oxygen, metal ions, and microbial metabolites. goldschmidt.info

Table 1: Redox Potentials of this compound (DMTD) at a Modified Glassy Carbon Electrode

Redox ProcessPotential (V vs. Ag/Ag+)Description
Dimerization of DMcT-1H-0.29Redox couple assigned to the dimerization of singly protonated DMTD. nih.gov
Polymerization of DMcT dimer+0.42Redox couple assigned to the polymerization of the protonated DMTD dimer. nih.gov
Dimerization of DMcT-2H+0.38 (shoulder)A shoulder on the anodic current response ascribed to the dimerization of doubly protonated DMTD. nih.gov

Source: Compiled from electrochemical studies. nih.gov

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is often a key process in the removal of organic pollutants from the environment.

Microbial Degradation Pathways

The biodegradation of organic compounds in the environment is largely carried out by diverse microbial communities. nih.gov While comprehensive studies on the specific microbial degradation pathways of this compound are scarce, some environmental fate models provide an estimated biodegradation half-life. This suggests that microorganisms have the potential to break down this compound, although the specific bacteria or fungi involved and the metabolic pathways they utilize have not been well-documented. The complexity of microbial metabolism allows for a wide range of reactions that could potentially transform the this compound molecule. nih.govnih.gov

Enzymatic Biotransformation Processes

Enzymes are the catalysts for biochemical reactions, including the degradation of foreign compounds (xenobiotics) by microorganisms. The biotransformation of this compound would involve specific enzymes capable of acting on its structure. While there is no direct evidence of specific enzymatic pathways for the complete degradation of this compound in the environment, a study on a related compound, 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) (MMTD), showed that it could act as a competitive inhibitor in an enzymatic reaction involving Penicillin Amidase. nih.gov This indicates that the thiadiazole ring and its substituents can interact with the active sites of enzymes. The actual enzymatic processes that would lead to the breakdown of the this compound ring in the environment, however, remain an area for further research.

Table 2: Environmental Fate Parameters of this compound

ParameterValueUnit
Biodegradation Half-Life13.8days
Soil Adsorption Coefficient (Koc)26.9L/kg
Bioconcentration Factor3.31L/kg

Source: Environmental fate and transport data.

Development of Mechanistic Environmental Fate Models

The development of a robust mechanistic environmental fate model for a specific compound is a complex process that relies on comprehensive experimental data. Such models are essential tools for assessing the potential risks of chemicals by predicting their concentration, persistence, and distribution in various environmental compartments like soil, water, and air. researchgate.net The process generally involves integrating data on a chemical's properties, transport characteristics, and degradation kinetics into a mathematical framework. cefic-lri.orgfrontiersin.org

For this compound, there is no publicly available research detailing the development or application of such a model. The available information is limited to predicted values for key environmental parameters, which can serve as an initial screening but are insufficient for building a detailed, validated mechanistic model.

Predicted Environmental Fate and Transport Properties

The table below summarizes the predicted data for 2,5-dimercapto-1,3,4-thiadiazole from the EPA's CompTox Dashboard. epa.gov It is crucial to note that these are computationally estimated values and have not been experimentally verified.

These predicted values suggest that this compound is not readily biodegradable and has a relatively low potential for soil adsorption and bioconcentration in fish. epa.gov However, without experimental studies to confirm these predictions and to identify the specific degradation pathways and products, the development of a scientifically robust mechanistic fate model is not feasible. The scientific community lacks the necessary data to simulate its behavior and persistence in different environmental scenarios accurately.

Q & A

Q. How can researchers ensure reproducibility in DMT synthesis and characterization across labs?

  • Methodological Answer : Publish detailed protocols in open-access repositories (e.g., Protocols.io ), including exact reagent grades, reaction temperatures (±0.5°C), and purification steps (e.g., column chromatography gradients). Share raw NMR/Fourier-transform infrared (FTIR) spectra and HPLC chromatograms as supplementary data. Participate in interlaboratory validation studies using standardized reference materials .

Q. What strategies mitigate batch-to-batch variability in DMT’s biological activity assays?

  • Methodological Answer : Implement strict quality control (QC) for synthesized batches via HPLC purity thresholds (>98%). Use internal reference standards in each assay plate (e.g., a well-characterized DMT batch). Normalize activity data to positive/negative controls and report variability metrics (e.g., coefficient of variation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.